N,N-Dimethyl-2-(methylthio)aniline

Catalog No.
S15343911
CAS No.
2388-50-3
M.F
C9H13NS
M. Wt
167.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2-(methylthio)aniline

CAS Number

2388-50-3

Product Name

N,N-Dimethyl-2-(methylthio)aniline

IUPAC Name

N,N-dimethyl-2-methylsulfanylaniline

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

InChI

InChI=1S/C9H13NS/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3

InChI Key

BMVUVEYWVYKKNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1SC

N,N-Dimethyl-2-(methylthio)aniline is an organic compound classified as a tertiary amine, characterized by the presence of a dimethylamino group attached to a phenyl ring, along with a methylthio substituent at the second position of the aniline structure. Its molecular formula is C9H13NSC_9H_{13}NS, and it has a molecular weight of approximately 169.27 g/mol. This compound appears as a yellowish liquid and is known for its applications in various chemical processes, particularly in the synthesis of dyes and other organic compounds.

Typical for amines. Notably:

  • Methylation Reactions: The compound can undergo S-methylation, where a methyl group is added to the sulfur atom, and N-methylation, where a methyl group is added to the nitrogen atom. The choice of reagent influences the reaction pathway; for instance, using trimethyloxonium tetrafluoroborate favors N-methylation, while methyl iodide tends to favor S-methylation .
  • Electrophilic Aromatic Substitution: As with other anilines, this compound can be nitrated or sulfonated, leading to various derivatives that are useful in dye production and other applications .

Research into the biological activity of N,N-Dimethyl-2-(methylthio)aniline indicates potential toxicity and mutagenicity. Studies have shown that compounds in this class can lead to metabolic pathways involving N-demethylation and ring hydroxylation, which may result in harmful metabolites . Furthermore, chronic exposure to similar compounds has been associated with hematological effects such as methaemoglobinaemia and erythrocyte hemolysis in animal models .

The synthesis of N,N-Dimethyl-2-(methylthio)aniline can be achieved through various methods:

  • From 2-(Methylthio)aniline: The compound can be synthesized by methylating 2-(methylthio)aniline using reagents like formaldehyde and dimethylamine under acidic conditions. This method typically yields high purity and efficiency .
  • Using Carbon Dioxide: Another method involves the reaction of carbon dioxide with 2-(methylthio)aniline in the presence of appropriate catalysts .

N,N-Dimethyl-2-(methylthio)aniline has several industrial applications:

  • Dye Production: It serves as an intermediate in the synthesis of various dyes, particularly triarylmethane dyes which are used extensively in textiles and inks.
  • Chemical Synthesis: This compound is utilized in organic synthesis as a building block for more complex molecules, including pharmaceuticals and agrochemicals.

Interaction studies involving N,N-Dimethyl-2-(methylthio)aniline focus on its metabolic pathways and potential toxicological effects. Research indicates that this compound can interact with cytochrome P450 enzymes during metabolism, leading to various hydroxylated products that may exhibit different biological activities or toxicities .

Several compounds share structural similarities with N,N-Dimethyl-2-(methylthio)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylanilineDimethylamino group on phenylWidely used precursor for dyes; less sulfur content
2-MethylthioanilineMethylthio group on phenylLacks dimethylamino substitution; less complex
N,N-Diethyl-2-(methylthio)anilineEthyl groups instead of methylDifferent steric properties affecting reactivity
N,N-Dimethyl-4-aminoanilineAmino group at para positionDifferent biological activity due to amino substitution

N,N-Dimethyl-2-(methylthio)aniline's unique combination of a dimethylamino group and a methylthio substituent distinguishes it from other similar compounds, impacting its reactivity and applications in chemical synthesis.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

167.07687059 g/mol

Monoisotopic Mass

167.07687059 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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